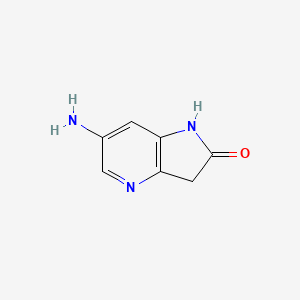
6-アミノ-4-アザ-2-オキシンドール
概要
説明
6-Amino-4-aza-2-oxindole is a chemical compound with the molecular formula C7H7N3O . It is also known as 6-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one .
Synthesis Analysis
The synthesis of 6-Amino-4-aza-2-oxindole and related compounds has been a subject of research in organic chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Another study discusses the distinct approaches for the synthesis of diverse useful oxindole scaffolds .Molecular Structure Analysis
The molecular structure of 6-Amino-4-aza-2-oxindole consists of a six-membered benzene ring fused with a five-membered ring containing two nitrogen atoms and one oxygen atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The chemical reactivity of 6-Amino-4-aza-2-oxindole and its related derivatives has been discussed in several studies . For instance, one study discusses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .科学的研究の応用
私は、「6-アミノ-4-アザ-2-オキシンドール」の具体的な科学研究用途を見つけるため、いくつかの検索を行いました。しかし、残念ながら、入手可能な情報は限られており、この化合物の独自の用途を網羅したリストは提供されていません。「6-アミノ-4-アザ-2-オキシンドール」に関連するスピロ環状オキシンドールの合成と一般的な用途について説明している検索結果がほとんどです。
立体選択的合成
「スピロ環状オキシンドールの立体選択的合成とその応用」は、有機化学および医薬品化学における重要な目標です。 これには、スピロ-3~8員環を有するスピロ環状オキシンドールを含む、新しい化学物質を立体選択的に生成するための新規合成戦略の開発が含まれます .
創薬
「6-アミノ-4-アザ-2-オキシンドール」に関連するスピロインドールおよびスピロオキシンドール骨格は、癌細胞、微生物、およびヒトの体に影響を与えるさまざまな種類の疾患に対する生物活性で知られています。 新規合成手順の導入は、1世紀以上にわたって有機化学の活発な研究分野であり、新しい治療薬の創出に役立ちます .
作用機序
Target of Action
6-Amino-4-aza-2-oxindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Safety and Hazards
将来の方向性
Research on 6-Amino-4-aza-2-oxindole and related compounds continues to be an active field in organic chemistry. Future directions include the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . These studies will be beneficial for discovering novel therapeutic candidate molecules .
生化学分析
Biochemical Properties
6-Amino-4-aza-2-oxindole plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with flavin-dependent monooxygenases, which are involved in oxidative reactions . These interactions can lead to the modulation of enzyme activity, affecting various metabolic pathways.
Cellular Effects
The effects of 6-Amino-4-aza-2-oxindole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives, including 6-Amino-4-aza-2-oxindole, can affect the proliferation of cancer cells, microbial activity, and inflammatory responses . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, altering their activity and downstream signaling pathways.
Molecular Mechanism
At the molecular level, 6-Amino-4-aza-2-oxindole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which play a role in cell proliferation and survival . Additionally, 6-Amino-4-aza-2-oxindole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Amino-4-aza-2-oxindole in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, the compound may undergo chemical changes that affect its activity. Studies have indicated that indole derivatives can remain stable under specific conditions, but their activity may diminish over extended periods . Long-term exposure to 6-Amino-4-aza-2-oxindole has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 6-Amino-4-aza-2-oxindole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage threshold is crucial for determining the therapeutic potential and safety of 6-Amino-4-aza-2-oxindole.
Metabolic Pathways
6-Amino-4-aza-2-oxindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . The compound’s interaction with enzymes such as monooxygenases and kinases plays a significant role in its metabolic effects.
Transport and Distribution
The transport and distribution of 6-Amino-4-aza-2-oxindole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
6-Amino-4-aza-2-oxindole is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
特性
IUPAC Name |
6-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOHLWTIAMMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
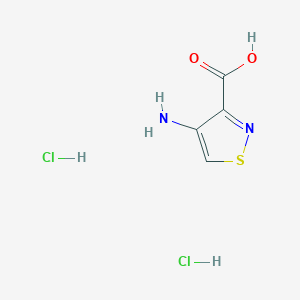

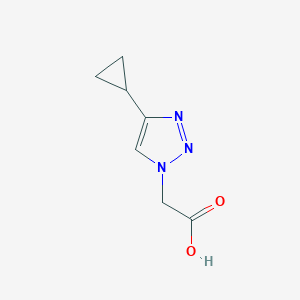
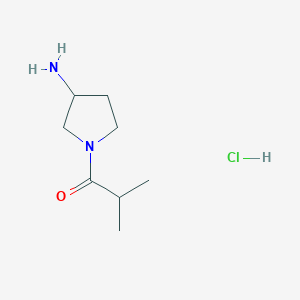
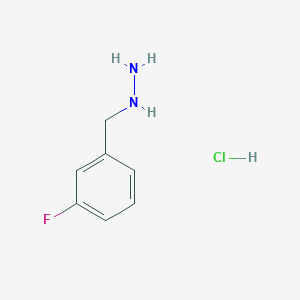
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)

amine](/img/structure/B1378277.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)